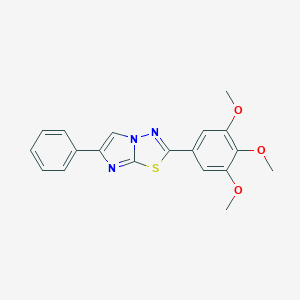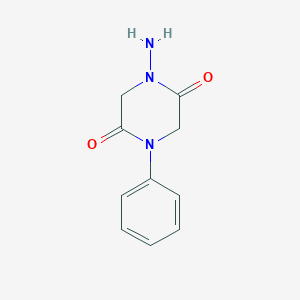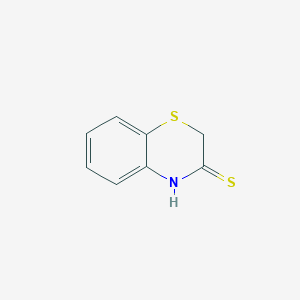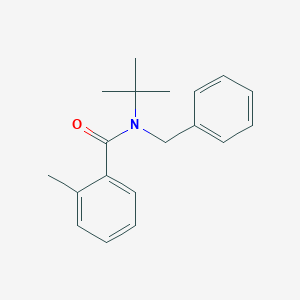
N-benzyl-N-tert-butyl-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-tert-butyl-2-methylbenzamide, also known as NBBS, is a synthetic compound that belongs to the class of amides. It is commonly used in scientific research for its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-benzyl-N-tert-butyl-2-methylbenzamide is not fully understood. However, it has been found to bind to specific receptors in the body, particularly to the dopamine D3 receptor. This binding leads to the modulation of specific signaling pathways, which can result in various physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
N-benzyl-N-tert-butyl-2-methylbenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-benzyl-N-tert-butyl-2-methylbenzamide has been found to have analgesic properties, which can be useful in the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-benzyl-N-tert-butyl-2-methylbenzamide is its high potency and selectivity for specific receptors. This makes it an ideal compound for studying the effects of receptor modulation on various physiological and biochemical processes. However, one of the limitations of N-benzyl-N-tert-butyl-2-methylbenzamide is its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for N-benzyl-N-tert-butyl-2-methylbenzamide research. One area of interest is the development of new drugs based on N-benzyl-N-tert-butyl-2-methylbenzamide for the treatment of various diseases. Another area of interest is the study of the molecular mechanisms underlying the effects of N-benzyl-N-tert-butyl-2-methylbenzamide on specific receptors. Additionally, further research is needed to explore the potential applications of N-benzyl-N-tert-butyl-2-methylbenzamide in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, N-benzyl-N-tert-butyl-2-methylbenzamide is a synthetic compound that has been extensively used in scientific research for various applications. Its unique properties and potential applications make it an ideal compound for studying the effects of receptor modulation on various physiological and biochemical processes. Further research is needed to explore the full potential of N-benzyl-N-tert-butyl-2-methylbenzamide in various fields and to develop new drugs based on its structure.
Méthodes De Synthèse
The synthesis of N-benzyl-N-tert-butyl-2-methylbenzamide involves the reaction of N-benzyl-2-methylbenzamide with tert-butyl bromide in the presence of a base such as potassium carbonate. This reaction leads to the formation of N-benzyl-N-tert-butyl-2-methylbenzamide as a white crystalline solid with a melting point of 103-105°C. The purity of the compound can be determined by using various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
N-benzyl-N-tert-butyl-2-methylbenzamide has been extensively used in scientific research for various applications. One of the most significant applications is in the field of drug discovery. N-benzyl-N-tert-butyl-2-methylbenzamide has been identified as a potential lead compound for developing new drugs due to its ability to bind to specific receptors in the body. It has been found to exhibit activity against various diseases such as cancer, Alzheimer's, and Parkinson's.
Propriétés
Numéro CAS |
13493-26-0 |
|---|---|
Nom du produit |
N-benzyl-N-tert-butyl-2-methylbenzamide |
Formule moléculaire |
C19H23NO |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
N-benzyl-N-tert-butyl-2-methylbenzamide |
InChI |
InChI=1S/C19H23NO/c1-15-10-8-9-13-17(15)18(21)20(19(2,3)4)14-16-11-6-5-7-12-16/h5-13H,14H2,1-4H3 |
Clé InChI |
XALGTFMZCVWIBL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C(C)(C)C |
SMILES canonique |
CC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C(C)(C)C |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)

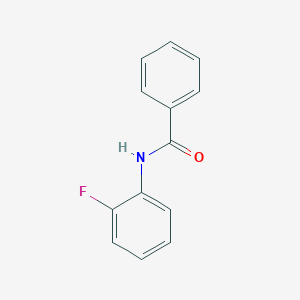
![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)

![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)
